Mephenhydramine hydrochloride
Description
Historical Context and Evolution of Research on Mephenhydramine Hydrochloride
The journey of this compound, more commonly known as Diphenhydramine (B27) hydrochloride, began in the 1940s. alzdiscovery.org It was first synthesized in 1943 by chemist George Rieveschl and his student, Fred Huber, at the University of Cincinnati. wikipedia.orguc.edu Their initial research was aimed at developing new muscle relaxants. wikipedia.org However, during testing, the compound demonstrated significant antihistaminic properties.
This discovery shifted the research focus. Parke-Davis licensed the patent from Rieveschl and, after further investigation, the compound was approved by the U.S. Food and Drug Administration (FDA) in 1946, becoming the first prescription antihistamine available in the United States. wikipedia.org Early research concentrated on its efficacy in treating allergies by blocking the effects of histamine (B1213489) on capillaries, thereby reducing the intensity of allergic symptoms. wikipedia.orgdrugbank.com
The evolution of research took a significant turn when the compound's ability to cross the blood-brain barrier was understood. drugbank.comnih.govtaylorandfrancis.com Its action on central H1 receptors was identified as the cause of its prominent sedative effect. alzdiscovery.orgdrugbank.com This characteristic opened a new field of inquiry, leading to studies on its potential use as a hypnotic agent for individuals with occasional sleeplessness. nih.govclinicaltrials.gov
In the 1960s, another pivotal discovery was made: Diphenhydramine was found to weakly inhibit the reuptake of the neurotransmitter serotonin (B10506). wikipedia.org This finding spurred a new wave of research, contributing to the broader search for antidepressants with similar chemical structures, which eventually led to the development of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine. wikipedia.org The compound's anticholinergic properties, resulting from its action as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, also led to research into its utility as an antiparkinson agent. wikipedia.orgnih.gov
| Key Historical Milestones in Diphenhydramine Hydrochloride Research | | :--- | :--- | | Year | Milestone | | 1943 | Synthesized by George Rieveschl and Fred Huber at the University of Cincinnati during research into muscle relaxants. wikipedia.org | | 1946 | Became the first prescription antihistamine approved by the FDA in the United States. wikipedia.org | | 1960s | Discovery of its weak serotonin reuptake inhibition, influencing antidepressant research. wikipedia.org | | Post-1960s | Research expanded to include its sedative, hypnotic, and anticholinergic properties. wikipedia.orgnih.govnih.gov |
Overview of Current Academic Inquiry into this compound
Contemporary research on Diphenhydramine hydrochloride is multifaceted, extending beyond its original application as an antihistamine. A significant area of modern inquiry involves improving its synthesis and production. Researchers have developed methods like end-to-end continuous flow synthesis to enhance atom economy and minimize waste, representing a move towards greener chemistry in pharmaceutical production. rsc.orgmit.edu This process combines starting materials like chlorodiphenylmethane (B1668796) and N,N-dimethylaminoethanol without additional solvents at high temperatures. rsc.orgmit.edu Other synthesis methods start with benzhydrol and use catalysts like toluenesulfonic acid or methanesulfonic acid. google.com
Another major focus of current academic study is its use in combination with other active ingredients. For instance, clinical studies have investigated the efficacy of topical formulations combining Diphenhydramine hydrochloride with Lidocaine hydrochloride for the symptomatic treatment of inflammatory and allergic skin reactions accompanied by itching. termedia.pl Research has also explored its anaesthetic properties, with some studies finding it to be an effective local anaesthetic alternative for patients with allergies to conventional agents. termedia.pl
The development of new drug formulations is also a key research area. Studies are being conducted on creating taste-masked oral disintegrating tablets to improve patient experience. google.com This involves using polymers like polymethacrylates to form a complex with the drug, effectively concealing its bitter taste. google.com
Furthermore, academic inquiry continues to compare Diphenhydramine hydrochloride to newer second- and third-generation antihistamines. alzdiscovery.orgnih.gov These studies often highlight the superior pharmacokinetic and pharmacodynamic properties of the newer agents, which were developed to minimize the sedative effects common to first-generation antihistamines. nih.gov Research in specialized populations, such as the elderly, investigates the association between the drug's anticholinergic properties and an increased risk for cognitive effects like delirium. alzdiscovery.org
| Current Research Areas for Diphenhydramine Hydrochloride | | :--- | :--- | | Research Area | Key Findings/Objectives | | Green Chemistry & Synthesis | Development of continuous flow synthesis to improve yield, reduce waste, and enhance atom economy. rsc.orgmit.edu | | Combination Therapies | Studies on the efficacy of topical gels combining it with Lidocaine hydrochloride for skin inflammation and itching. termedia.pl | | Local Anesthesia | Investigation as a viable local anaesthetic for patients with allergies to standard agents. termedia.pl | | Advanced Formulations | Creation of taste-masked oral disintegrating tablets using polymer complexes to improve palatability. google.com | | Comparative Studies | Evaluation against second- and third-generation antihistamines, which often show improved profiles. alzdiscovery.orgnih.gov | | Pharmacology in Specific Populations | Examination of its cognitive effects, particularly its association with delirium in older, hospitalized patients. alzdiscovery.org | | Sleep Research | Continued investigation into its effects on sleep initiation in individuals with occasional sleeplessness. clinicaltrials.gov |
Structure
3D Structure of Parent
Properties
CAS No. |
4747-24-4 |
|---|---|
Molecular Formula |
C18H24ClNO |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
2-(1,1-diphenylethoxy)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C18H23NO.ClH/c1-18(20-15-14-19(2)3,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13H,14-15H2,1-3H3;1H |
InChI Key |
OENNPKKTWVSGPI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN(C)C.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN(C)C.Cl |
Other CAS No. |
4747-24-4 |
Origin of Product |
United States |
Synthetic Chemistry and Process Development of Mephenhydramine Hydrochloride
Established Synthetic Routes and Methodological Innovations
The synthesis of Mephenhydramine hydrochloride has traditionally followed multi-step batch processes, which are increasingly being supplemented or replaced by more efficient and sustainable continuous flow methodologies.
A common multi-step synthesis for this compound initiates with a Grignard reaction. chemicalbook.com This sequence typically involves the reaction of an aryl magnesium halide with a ketone to form a tertiary alcohol, which is then further functionalized. For instance, a four-step synthesis can be employed, starting with the formation of a Grignard reagent. chemicalbook.com This organometallic intermediate is crucial for creating the key carbon-carbon bond in the Mephenhydramine backbone. libretexts.orgwikipedia.org The subsequent steps involve the introduction of the dimethylaminoethanol (B1669961) moiety. chemicalbook.com One established route involves the reduction of benzophenone (B1666685) to benzhydrol, followed by chlorination and a nucleophilic substitution to form diphenhydramine (B27), which is then converted to the hydrochloride salt. virginia.edu Another approach utilizes the reaction between phenylmagnesium bromide and benzaldehyde. researchgate.net
A representative Grignard-based synthesis pathway is outlined below:
| Step | Reactants | Reagents | Product |
| 1 | Bromobenzene, Magnesium | Anhydrous ether | Phenylmagnesium bromide |
| 2 | Phenylmagnesium bromide, Benzophenone | Anhydrous ether, then 3M HCl | Triphenylmethanol (as an example of Grignard addition to a ketone) |
| 3 | Diphenylmethanol (Benzhydrol) | Methanesulfonyl chloride or p-toluenesulfonyl chloride | Intermediate with a good leaving group |
| 4 | Intermediate from Step 3, Dimethylaminoethanol | - | Diphenhydramine |
| 5 | Diphenhydramine | Hydrogen chloride | Diphenhydramine hydrochloride |
This table illustrates a general Grignard-based approach; specific industrial syntheses of Mephenhydramine may vary.
Continuous flow chemistry has emerged as a powerful tool in the synthesis of active pharmaceutical ingredients, including this compound. researchgate.net This technology offers numerous advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, and the potential for automation and integration of purification steps. nih.govbeilstein-journals.org A notable continuous flow process for the synthesis of diphenhydramine hydrochloride involves the reaction of chlorodiphenylmethane (B1668796) with an excess of dimethylaminoethanol. allfordrugs.com This reaction is often conducted at elevated temperatures without a solvent, which significantly increases the reaction rate. allfordrugs.comacs.org
A key advantage of continuous flow synthesis is the adherence to the principles of green chemistry, particularly atom economy and waste minimization. researchgate.netmdpi.com Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. In the continuous flow synthesis of diphenhydramine hydrochloride, a 1:1 molar ratio of chlorodiphenylmethane and N,N-dimethylaminoethanol can be used, leading to high atom economy as all the atoms from the reactants are incorporated into the product and a salt co-product. researchgate.net The reaction is often performed without a solvent, which drastically reduces waste. allfordrugs.comresearchgate.net This solvent-free approach, coupled with high yields, exemplifies a highly atom-efficient process. eurekaselect.com The elimination of corrosive and hazardous substances like bromine, which are used in some traditional syntheses, further enhances the green profile of the process. virginia.edu
Continuous flow systems allow for the integration of in-line separation and purification steps, which streamlines the manufacturing process. nih.gov Following the reaction, the molten salt product can be neutralized with a base such as sodium hydroxide (B78521). allfordrugs.comacs.org The resulting tertiary amine is then extracted into an organic solvent like hexanes using an in-line membrane separator. allfordrugs.comacs.org This is a form of continuous liquid-liquid extraction. researchgate.net The organic layer containing the free base is then treated with a solution of hydrochloric acid in a suitable solvent, such as isopropanol, to precipitate the this compound salt. allfordrugs.com This allows for the isolation of the final product with high purity. allfordrugs.com An alternative approach involves direct crystallization from the crude flow stream by adding a hot solvent, further reducing waste from purification steps. allfordrugs.com
The efficiency of continuous flow synthesis is highly dependent on the optimization of reaction parameters. researchgate.net For the synthesis of diphenhydramine hydrochloride, key parameters that have been optimized include temperature, residence time, and reactant concentration. nih.gov The reaction of chlorodiphenylmethane and dimethylethanolamine has been successfully carried out in a microfluidic device at 200°C with a residence time of just one minute. nih.gov Running the reaction at high temperatures, such as 175°C, in a heated tube reactor with a residence time of 16 minutes has also proven effective. allfordrugs.comacs.org The use of neat (solvent-free) starting materials is a significant optimization, as it increases the reaction rate and simplifies the process. allfordrugs.comacs.org The product is formed as a molten salt, which facilitates its transport through the flow system without clogging. allfordrugs.com
Continuous Flow Synthesis Techniques
Application of Green Chemistry Principles in this compound Manufacturing Research
The application of green chemistry principles is a central theme in modern pharmaceutical manufacturing research, and the synthesis of this compound is a prime example of this trend. mdpi.comresearchgate.net The development of continuous flow processes for its synthesis directly addresses several of the twelve principles of green chemistry. researchgate.net
The most prominent green aspects include:
Waste Prevention: The solvent-free reaction conditions and high yields significantly minimize waste generation. allfordrugs.comresearchgate.net
Atom Economy: The synthetic routes are designed to maximize the incorporation of reactant atoms into the final product. researchgate.net
Safer Solvents and Auxiliaries: The elimination of solvents where possible, or the use of greener solvents, reduces the environmental impact. eurekaselect.com
Inherently Safer Chemistry for Accident Prevention: The small reaction volumes in continuous flow reactors reduce the risks associated with handling reactive chemicals and exothermic reactions. mit.edu
By focusing on these principles, the chemical industry is developing more sustainable and environmentally responsible methods for producing essential medicines like this compound. semanticscholar.orgresearchwithnj.com
Molecular Mechanisms and Receptor Pharmacology of Mephenhydramine Hydrochloride
Histamine (B1213489) H1 Receptor Binding and Inverse Agonism
Mephenhydramine's principal mechanism of action involves its interaction with the histamine H1 receptor. patsnap.compharmacologymentor.com Contrary to its traditional classification as a simple antagonist, mephenhydramine functions as an inverse agonist at the H1 receptor. wikipedia.orgpharmacologymentor.com This means that it does not merely block the binding of histamine, but it also binds to the receptor and stabilizes it in its inactive conformation. nih.govpatsnap.com H1 receptors can exist in an equilibrium between an active and an inactive state, and they exhibit a degree of constitutive activity even in the absence of an agonist like histamine. nih.gov By preferentially binding to and stabilizing the inactive state, mephenhydramine reduces the basal activity of the receptor, shifting the conformational equilibrium towards the inactive state. nih.govpatsnap.com This inverse agonism is crucial for its ability to comprehensively mitigate allergic symptoms. pharmacologymentor.comdrugbank.com
In the presence of histamine, mephenhydramine acts as a competitive antagonist. juniperpublishers.comdrugbank.comnih.gov It vies with histamine for the same binding sites on the H1 receptor. drugbank.com By occupying these sites, it prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic and inflammatory responses. juniperpublishers.compatsnap.com This competitive binding effectively reverses the effects of histamine on capillaries, reducing the vasodilation and increased permeability that cause symptoms like edema and flushing. wikipedia.orgdrugbank.com As a first-generation antihistamine, mephenhydramine readily crosses the blood-brain barrier, allowing it to exert its effects on H1 receptors within the central nervous system (CNS). wikipedia.orgnih.gov
Histamine H1 receptors are widely distributed throughout the body, which accounts for the broad range of effects observed with mephenhydramine administration. pharmacologymentor.comnih.gov In the periphery, H1 receptors are located on smooth muscle cells (in the bronchi, gut, and uterus), vascular endothelial cells, cardiac tissue, and immune cells. pharmacologymentor.comdrugbank.com Centrally, H1 receptors are highly expressed in various regions of the brain, including the hypothalamus, which is involved in regulating the sleep-wake cycle. nih.govnih.gov
Research models have been instrumental in elucidating the functional implications of H1 receptor antagonism. For instance, studies using mouse models with genetic ablation of the H1 receptor have demonstrated the receptor's role in wakefulness and cognitive functions. nih.gov In vitro studies on cultured hypothalamic neurons have shown that H1 receptor antagonists can potently inhibit histamine-induced neuronal activation. nih.gov These models confirm that the sedative effects of first-generation antihistamines like mephenhydramine are a direct consequence of their ability to block H1 receptors in the CNS, particularly in wake-promoting areas like the tuberomammillary nucleus of the hypothalamus. nih.gov
Muscarinic Acetylcholine (B1216132) Receptor Antagonism
A significant aspect of mephenhydramine's pharmacological profile is its potent antimuscarinic activity. wikipedia.orgpharmacologymentor.com It acts as a competitive antagonist at muscarinic acetylcholine receptors, which contributes to both some of its therapeutic applications and its side-effect profile. wikipedia.orgnih.gov The structural similarity between histamine H1 receptors and muscarinic receptors is thought to underlie this cross-reactivity. drugbank.com
Mephenhydramine blocks muscarinic receptors in both the central and peripheral nervous systems. juniperpublishers.compatsnap.com Peripherally, this antagonism leads to classic anticholinergic effects. In the CNS, the blockade of muscarinic acetylcholine receptors is the basis for its use in managing tremors in early-stage parkinsonism. wikipedia.orgnih.gov Central antimuscarinic action on the vestibular apparatus and the vomiting center in the medulla also contributes to its antiemetic and anti-vertigo properties, making it effective for motion sickness. nih.govdrugbank.com
By competitively binding to muscarinic receptors, mephenhydramine inhibits the neurotransmitter acetylcholine from binding and eliciting its effects. juniperpublishers.com This blockade leads to a functional decrease in cholinergic neurotransmission. droracle.ai The consequences of this modulation are widespread, affecting systems that rely on cholinergic input. For example, the sedative effects of mephenhydramine are not only due to H1 receptor blockade but are also compounded by the inhibition of acetylcholine, a neurotransmitter involved in arousal and the sleep-wake cycle. patsnap.com Research suggests that following the administration of an anticholinergic agent like mephenhydramine, providing a precursor for acetylcholine synthesis, such as choline, can help restore normal cholinergic function. droracle.ai
Interaction with Other Neurotransmitter Systems and Ion Channels
Beyond its primary targets, mephenhydramine interacts with several other neurotransmitter systems and ion channels, which adds to its complex pharmacological effects. nih.gov
Serotonin (B10506) System : Mephenhydramine has been shown to inhibit the reuptake of serotonin by binding to the serotonin transporter (SERT). wikipedia.orgnih.gov This action, which can increase synaptic serotonin levels, was a foundational observation that led to the development of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine. juniperpublishers.comnih.gov At high concentrations, this interaction can contribute to an increased risk of serotonin syndrome, especially when co-administered with other serotonergic agents. researchgate.net
Dopamine (B1211576) and Norepinephrine (B1679862) Systems : Research has indicated that mephenhydramine can also interact with the dopamine transporter (DAT) and norepinephrine transporter (NET). nih.gov Some studies have shown a small inhibitory effect on norepinephrine uptake. nasa.gov In animal models, intravenous administration of mephenhydramine has been shown to increase dopamine transmission in the nucleus accumbens, a pattern similar to that of psychostimulants, though this effect is not believed to be mediated by H1 receptor antagonism. nih.gov
Ion Channels : Mephenhydramine also functions as an intracellular sodium channel blocker. wikipedia.orgnih.gov This action is responsible for its local anesthetic properties. pharmacologymentor.comnih.gov Studies have demonstrated that mephenhydramine binds preferentially to the inactivated state of neuronal sodium channels, thereby inhibiting the sodium current. nih.gov The dissociation constant for binding to the inactivated channel is approximately 10 µM, which is significantly lower than for the resting channel (>300 µM). nih.gov This blockade of voltage-gated sodium channels can slow electrical conduction. healthline.com
Receptor Binding Profile of Mephenhydramine
| Receptor/Transporter | Binding Affinity (Ki, nM) |
| Histamine H1 | 16 |
| Muscarinic M1 | 210 |
| Muscarinic M2 | 130 |
| Muscarinic M3 | 230 |
| Muscarinic M4 | 220 |
| Muscarinic M5 | 160 |
| Serotonin Transporter (SERT) | 106 |
| Dopamine Transporter (DAT) | 3730 |
| Norepinephrine Transporter (NET) | 2000 |
| Adrenergic α1 | 910 |
| Adrenergic α2 | 10000 |
| Serotonin 5-HT2A | 1295 |
| Serotonin 5-HT2C | 1000 |
| Note: Ki (inhibition constant) represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a stronger binding affinity. simpleandpractical.com Data compiled from various sources. wikipedia.org |
Dopamine, Norepinephrine, Serotonin, and Opioid System Involvement
Mephenhydramine's influence spans several critical neurotransmitter systems, including the dopaminergic, noradrenergic, serotonergic, and opioid systems. drugbank.com Research indicates that its behavioral effects are mediated through these interactions. While one study reported that diphenhydramine (B27) had no significant effect on dopamine (DA) uptake, it did note a minor inhibitory effect on norepinephrine (NE) uptake. nasa.gov
The compound's relationship with the serotonin system is particularly noteworthy. At higher concentrations, diphenhydramine can inhibit the presynaptic reuptake of serotonin, which increases the levels of this neurotransmitter in the central nervous system. nih.gov This action is a key factor in its potential to contribute to serotonin syndrome, a condition caused by excessive serotonin activity. nih.govnih.gov This risk is heightened when mephenhydramine is combined with other serotonergic medications, such as selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and certain opioids. nih.govnih.gov Some synthetic opioids, including tramadol, methadone, and dextromethorphan, are also known inhibitors of the serotonin transporter (SERT), and their concurrent use with mephenhydramine can amplify serotonergic toxicity. nih.govnih.gov
Intracellular Sodium Channel Blocker Activity
Mephenhydramine functions as an intracellular blocker of voltage-gated sodium channels, an action that underlies its local anesthetic properties. nih.gov The compound exhibits a state-dependent inhibition, showing a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state. nih.gov This selective binding means that the drug is more effective at blocking channels on neurons that are frequently firing. nih.gov
The inhibitory mechanism involves the drug binding to a site within the channel pore from the intracellular side. wikipedia.org Research has established distinct dissociation constants for diphenhydramine's interaction with neuronal sodium channels in different states, highlighting its preference for the inactivated conformation. nih.gov
Dissociation Constants of Mephenhydramine for Neuronal Na+ Channels
| Channel State | Dissociation Constant (Kd) |
|---|---|
| Inactivated State | ~10 μM |
| Resting State | >300 μM |
Data sourced from scientific research on diphenhydramine's inhibition of neuronal Na+ currents. nih.gov
KCNQ/M K+ Channel Inhibition
Mephenhydramine is a potent blocker of KCNQ/M-type potassium channels, which are voltage-gated channels crucial for regulating neuronal excitability. nih.govresearchgate.net Inhibition of these channels leads to membrane potential depolarization, which can increase neuronal firing and may be linked to the neuroexcitatory effects seen in cases of overdose. nih.gov
The blocking action is direct, reversible, and concentration-dependent, occurring from the extracellular side of the channel. nih.gov Mephenhydramine alters the gating properties of KCNQ2/Q3 channels by shifting their activation to more depolarized potentials, prolonging activation time, and shortening deactivation time. nih.gov The estimated half-maximal inhibitory concentration (IC50) for KCNQ2/Q3 channels is within the range of concentrations found in patients who have experienced an overdose. nih.gov
Inhibitory Action of Mephenhydramine on KCNQ2/Q3 Channels
| Parameter | Finding |
|---|---|
| Mechanism | Extracellular, direct channel block |
| Estimated IC50 | 48.1 μM |
| Effect on Gating | Prolongs activation, shortens deactivation |
Data derived from studies on the effects of first-generation antihistamines on KCNQ/M channels. nih.gov
Histamine N-methyltransferase (HNMT) Inhibition
In addition to its receptor-blocking activities, mephenhydramine is a potent inhibitor of Histamine N-methyltransferase (HNMT), a key enzyme responsible for the metabolic inactivation of histamine in the central nervous system and other tissues. nih.govnih.gov HNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group to histamine, rendering it inactive. nih.govwikipedia.org
Mephenhydramine's inhibition of HNMT is highly effective, with inhibition constants observed in the nanomolar range. nih.govnih.gov The mechanism of inhibition is competitive; despite its structural difference from histamine, diphenhydramine occupies the histamine-binding site on the enzyme, thereby blocking access for the natural substrate. nih.govnih.gov This interaction is facilitated by the flexible aromatic residues near the N-terminus of HNMT, which adjust to accommodate the inhibitor, maximizing shape complementarity and leading to tight binding. nih.gov
Mephenhydramine as an HNMT Inhibitor
| Parameter | Value/Description |
|---|---|
| Inhibition Constant (Ki) | 10-100 nM range |
| Mechanism | Competitive; occupies the histamine-binding site |
Data from structural and mechanistic studies of HNMT inhibition. nih.govnih.gov
Serotonin Reuptake Inhibition
Mephenhydramine exhibits inhibitory effects on the reuptake of serotonin. nih.gov This action is particularly pronounced at higher doses, where it can block the presynaptic serotonin transporter (SERT), leading to an accumulation of serotonin in the synaptic cleft. nih.gov While one study did not observe an effect of diphenhydramine on serotonin (5HT) uptake at the concentrations tested, other reports confirm this inhibitory potential, especially in the context of high-dose use. nasa.govnih.gov
This mechanism is clinically significant as it can precipitate serotonin syndrome, especially when mephenhydramine is taken with other serotonergic drugs like SSRIs or certain opioids. nih.govpeoplespharmacy.com The symptoms of serotonin syndrome arise from this excess of serotonin and can include autonomic excitation, neuromuscular excitation, and altered mental status. nih.govpeoplespharmacy.com
Structure Activity Relationship Sar Studies of Mephenhydramine Hydrochloride Analogs
Elucidation of Pharmacophoric Requirements for H1 Antagonism
The fundamental structure of mephenhydramine and related H1 antagonists consists of several key components that are essential for effective binding to the H1 receptor. Pharmacophore models, derived from numerous SAR studies, have identified the critical features necessary for antihistaminic activity. nih.gov
The core pharmacophoric requirements for a classical H1 antagonist, as exemplified by the mephenhydramine scaffold, are:
Two Aromatic Moieties (Ar1, Ar2): The presence of two aryl rings, typically phenyl groups, is crucial for significant H1 affinity. pharmacy180.com These rings engage in hydrophobic interactions within the receptor pocket. For optimal activity, these two rings should be capable of adopting a non-coplanar conformation relative to each other. auburn.edu
A Connecting Atom (X): This atom links the diarylmethyl portion to the aminoethyl side chain. In the case of mephenhydramine and its ethanolamine (B43304) analogs, this is an oxygen atom (amino alkyl ether). Other classes of H1 antagonists may feature a nitrogen (ethylenediamines) or a carbon atom (propylamines). firsthope.co.inramauniversity.ac.in
An Alkyl Chain: A two-carbon ethylene (B1197577) chain typically separates the connecting atom (X) from the terminal nitrogen. This spacer is believed to provide the optimal distance of 5 to 6 Ångstroms between the aromatic rings and the nitrogen atom for proper receptor interaction. ramauniversity.ac.inyoutube.com
A Terminal Tertiary Amine: A terminal dimethylamino group is a common feature. This basic nitrogen atom, which is protonated at physiological pH, is thought to form a critical ionic bond with a conserved aspartate residue (Asp107) in the H1 receptor binding site. nih.govyoutube.com
These features collectively form the necessary arrangement for the molecule to bind effectively to the H1 receptor and act as an inverse agonist, stabilizing the inactive conformation of the receptor. gpatindia.commdpi.com
Table 1: Key Pharmacophoric Features for H1 Antagonism
| Pharmacophoric Feature | Description | Importance for Activity |
|---|---|---|
| Diaryl Groups (Ar1, Ar2) | Two non-coplanar aromatic rings (e.g., phenyl) | Essential for significant H1 receptor affinity through hydrophobic interactions. pharmacy180.comauburn.edu |
| Connecting Atom (X) | Oxygen, Nitrogen, or Carbon linking the diaryl moiety to the side chain. For mephenhydramine, X=O. | Serves as a spacer and influences the class of the antihistamine. ramauniversity.ac.in |
| Alkyl Chain Spacer | Typically an ethylene (-CH2-CH2-) chain. | Provides optimal distance (5-6 Å) between the diaryl group and the terminal amine. youtube.com |
| Terminal Tertiary Amine | A basic nitrogen atom (e.g., -N(CH3)2), protonated at physiological pH. | Crucial for forming an ionic bond with an aspartate residue in the receptor binding pocket. nih.gov |
Impact of Structural Modifications on Antihistaminic Activity
Systematic modifications of the mephenhydramine structure have provided deep insights into how specific structural changes affect antihistaminic potency.
Aryl Ring Substitutions: Introducing substituents on the aryl rings can significantly influence potency. For instance, substitution with a para-chloro or bromo group on one of the phenyl rings generally increases antihistaminic activity. firsthope.co.in This is exemplified in the related compound bromodiphenhydramine. Replacing one of the phenyl rings with a heteroaromatic ring, such as a 2-pyridyl group, also leads to potent antihistamines like doxylamine. gpatindia.comyoutube.com
Alkyl Chain Modifications: The ethylene chain is generally optimal for activity. Branching of this chain, particularly at the carbon adjacent to the terminal nitrogen, tends to reduce antihistaminic activity. pharmacy180.comyoutube.com Lengthening the chain can also impact potency; for example, adding an extra carbon between the oxygen and nitrogen atoms is a feature of clemastine, which retains significant antihistaminic activity. gpatindia.com
Terminal Amine Group: The terminal nitrogen must be a tertiary amine for maximal activity. pharmacy180.com The size of the alkyl groups on the nitrogen can be varied, but a dimethylamino group is often optimal. Incorporating the nitrogen into a heterocyclic ring, such as a piperidine (B6355638) or azepine ring, can also result in potent compounds while potentially modifying other properties like sedative effects. ramauniversity.ac.ingpatindia.com
Influence of Substituent Variations on Anticholinergic Properties
A well-known characteristic of first-generation antihistamines like mephenhydramine is their significant anticholinergic (antimuscarinic) activity, which is responsible for side effects such as dry mouth and blurred vision. aaaai.orgpicmonic.com This occurs because the mephenhydramine pharmacophore also fits, to some extent, into muscarinic acetylcholine (B1216132) receptors. gpatindia.com
SAR studies have shown that structural modifications can modulate this secondary activity:
Quaternization of the Nitrogen: Converting the tertiary amine to a quaternary ammonium (B1175870) salt does not significantly reduce antihistaminic action but markedly increases anticholinergic activity. auburn.edu
Aryl Ring Substitutions: Introducing alkyl substituents at the C-4' position (para position) of a phenyl ring can lead to a decrease in anticholinergic activity while increasing antihistaminic activity. gpatindia.com Conversely, increasing the size of an alkyl group at the C-2' (ortho) position can decrease antihistaminic activity and increase anticholinergic effects. gpatindia.com
Modification of the Amino Moiety: The nature of the terminal amine structure influences the anticholinergic potency. Studies comparing various antihistamines have shown a range of anticholinergic activities, with mephenhydramine (diphenhydramine) showing notable potency. nih.gov For example, clemastine, a derivative with a more complex N-alkyl substituent (part of a pyrrolidine (B122466) ring), also exhibits antimuscarinic properties. nih.govrndsystems.com
Table 2: Relative Anticholinergic Potencies of H1 Antagonists (In Vitro)
| Antihistamine | Rank Order of Anticholinergic Potency | pA2 Value |
|---|---|---|
| Cyproheptadine | 1 | 8.2 ± 0.4 |
| Promethazine | 2 | - |
| Desloratadine | 3 | - |
| Diphenhydramine (B27) | 4 | - |
| Loratadine | 5 | - |
| Chlorpheniramine | 6 | - |
| Hydroxyzine | 7 | - |
| Pyrilamine | 8 | 4.8 ± 0.4 |
Development of Derivatives with Modified Pharmacological Profiles
The SAR knowledge gained from mephenhydramine analogs has been instrumental in the rational design of new derivatives with improved or modified properties, such as reduced sedation or altered potency.
Moxastine (B1676768): Also known as mephenhydramine, moxastine is structurally identical to diphenhydramine but with a methyl group on the benzhydryl carbon. It is an antihistamine and anticholinergic agent.
Doxylamine: This potent antihistamine is a derivative where one of the phenyl rings of the diphenhydramine structure is replaced by a 2-pyridyl ring, and a methyl group is substituted at the carbon alpha to the ether oxygen. gpatindia.comnih.gov This modification enhances its antihistaminic and sedative properties. verywellhealth.com
Clemastine: Clemastine was developed by modifying the aminoalkyl chain and introducing chirality. gpatindia.com It features a longer chain between the ether oxygen and the nitrogen atom, and the terminal amine is part of a methyl-pyrrolidine ring. nih.gov These changes, along with a specific stereochemistry ((R,R)-configuration), result in a potent antihistamine with a longer duration of action and potentially lower sedative effects compared to mephenhydramine. gpatindia.comwikipedia.org
Setastine: In setastine, the terminal N,N-dimethylamino group is incorporated into a larger seven-membered hexahydroazepine ring. gpatindia.com This structural change results in a potent and highly selective H1 antagonist with significantly reduced affinity for central nervous system H1 receptors, leading to only mild sedation. wikipedia.orgnih.gov It is reported to have minimal anticholinergic effects. wikipedia.org
A primary goal in the design of mephenhydramine analogs has been to improve selectivity for the H1 receptor over other receptors (e.g., muscarinic, adrenergic) and to reduce central nervous system (CNS) penetration to minimize sedation. First-generation antihistamines readily cross the blood-brain barrier due to their lipophilic nature. researchgate.net The design of newer antihistamines often involves increasing the polarity of the molecule or making it a substrate for efflux transporters like P-glycoprotein at the blood-brain barrier, thereby restricting its entry into the CNS. researchgate.net The development of setastine, with its reduced CNS depressant activity compared to clemastine, is an example of achieving a more favorable peripheral-to-central activity ratio through structural modification. nih.gov
Computational chemistry has become an invaluable tool in refining the understanding of SAR for H1 antagonists.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on large sets of H1-antihistamines to build predictive models. mdpi.com These models generate contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and hydrophobic character are favorable or unfavorable for activity. Such analyses provide valuable insights for the rational design of new, more potent agents. mdpi.com
Structure-Affinity Relationship (SAFIR) and Pharmacophore Modeling: SAFIR methodologies and pharmacophore modeling aim to define the essential 3D arrangement of functional groups required for receptor binding. ramauniversity.ac.in Based on potent, semi-rigid H1-antagonists, detailed pharmacophoric models have been developed. nih.gov These models often include a positively ionizable group, two hydrophobic/aromatic regions, and sometimes hydrogen bond acceptor/donor sites, all positioned at specific distances and angles. ijmo.orgresearchgate.net These computational models, often built with the aid of the known crystal structure of the H1 receptor, help rationalize the observed SAR and guide the design of novel ligands with high affinity and selectivity. nih.govelsevierpure.com
Pharmacokinetic and Metabolic Research of Mephenhydramine Hydrochloride
Absorption and Distribution Studies in Preclinical Models
Following administration, diphenhydramine (B27) is absorbed and widely distributed throughout the body, including the central nervous system. drugbank.comnih.gov Preclinical studies in various animal models have been conducted to characterize these processes, revealing species-specific differences in bioavailability and distribution.
In rat models, diphenhydramine is distributed extensively into tissues, with the highest concentrations found in the lungs, spleen, and brain, and lesser amounts in the heart, muscle, and liver. ucsc.edu Plasma protein binding is significant, with estimates ranging from approximately 80-85%. drugbank.comucsc.edu
Studies in dogs have shown variable and relatively low oral bioavailability for diphenhydramine hydrochloride. In one study, the mean systemic availability was reported to be 7.8%. nih.gov Research in non-fasted adult horses also demonstrated poor oral bioavailability, ranging from less than 1% to 6%. madbarn.com These findings in preclinical models highlight the impact of extensive first-pass metabolism, which occurs in the liver following oral administration. ucsc.edunih.gov
Below is a table summarizing key pharmacokinetic parameters from preclinical studies.
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Dog | 7.8% | nih.gov |
| Horse | <1% - 6% | madbarn.com | |
| Volume of Distribution | Human (for context) | 3.3 - 6.8 L/kg | drugbank.com |
| Plasma Protein Binding | General | ~80-85% | drugbank.comucsc.edu |
| Highest Tissue Concentration | Rat | Lungs, Spleen, Brain | ucsc.edu |
Biotransformation Pathways and Metabolite Identification
Diphenhydramine undergoes rapid and extensive metabolism, primarily in the liver. drugbank.comnih.gov The biotransformation process involves multiple pathways, including Phase I reactions (oxidation) and Phase II reactions (conjugation). The primary metabolic route involves sequential demethylation of the tertiary amine, followed by oxidation of the resulting primary amine to a carboxylic acid. ucsc.eduwikipedia.org
Key identified metabolites include:
N-desmethyldiphenhydramine drugbank.com
N,N-didesmethyldiphenhydramine drugbank.com
Diphenylmethoxyacetic acid drugbank.comnih.gov
Diphenhydramine N-glucuronide drugbank.comresearchgate.net
These metabolites are typically less active than the parent compound and are conjugated before being excreted in the urine. drugbank.com
The metabolism of diphenhydramine is heavily reliant on the cytochrome P450 (CYP) enzyme system. nih.govdroracle.ai N-demethylation, a principal metabolic pathway, is mediated by several CYP isozymes. drugbank.comnih.govnih.gov Research using human liver microsomes and recombinant P450 isozymes has identified CYP2D6 as the primary enzyme, catalyzing the reaction with high affinity. droracle.ainih.gov Other enzymes, including CYP1A2, CYP2C9, and CYP2C19, are also involved but act as low-affinity components in the metabolic process. nih.govnih.gov
Diphenhydramine is not only a substrate but also a potent inhibitor of CYP2D6, which can lead to clinically significant interactions with other drugs metabolized by this enzyme. nih.govdrugbank.com The significant role of CYP2D6 means that genetic variations in this enzyme can lead to individual differences in metabolism. droracle.ainih.gov
The table below details the involvement and kinetics of specific CYP450 enzymes in diphenhydramine N-demethylation.
| Enzyme | Role | Kinetic Parameter (Km) | Activity | Reference |
| CYP2D6 | High-affinity component | 1.12 ± 0.21 µM | 0.69 pmol/min/pmol P450 | nih.gov |
| CYP1A2 | Low-affinity component | Not specified | Identified as involved | nih.gov |
| CYP2C9 | Low-affinity component | Not specified | Identified as involved | nih.gov |
| CYP2C19 | Low-affinity component | Not specified | Second highest activity | researchgate.net |
The most prominent Phase I metabolic pathway for diphenhydramine is N-demethylation. nih.govresearchgate.net This process occurs in two successive steps. First, diphenhydramine is demethylated to form the active metabolite N-desmethyldiphenhydramine. drugbank.comyoutube.com This metabolite is then further demethylated to yield N,N-didesmethyldiphenhydramine. drugbank.comucsc.eduyoutube.com These reactions are catalyzed by the cytochrome P450 enzymes, with CYP2D6 playing the lead role. ucsc.edunih.gov
Following the sequential N-demethylations, the resulting primary amine metabolite, N,N-didesmethyldiphenhydramine, undergoes further oxidation. drugbank.comwikipedia.org This oxidative deamination converts the primary amine into its corresponding carboxylic acid form, diphenylmethoxyacetic acid. drugbank.comnih.govucsc.eduwikipedia.org This metabolite is a significant end-product of the oxidative metabolism of diphenhydramine before excretion. nih.gov
In addition to oxidative metabolism, diphenhydramine can undergo Phase II conjugation reactions. The most notable of these is direct glucuronidation at the tertiary amino group, which results in the formation of a quaternary ammonium-linked glucuronide, known as diphenhydramine N-glucuronide. nih.govnih.gov This pathway represents a general metabolic route for many H1-antihistamines with aliphatic tertiary amine structures. nih.gov Studies have shown that the amount of the dose excreted in urine as the N-glucuronide can vary among individuals, with one study reporting a range of 2.7% to 14.8% and another finding a mean of 4.0%. nih.govnih.gov While sulfation is a common Phase II conjugation pathway for many drugs, its specific role in the metabolism of diphenhydramine is less characterized compared to glucuronidation. nih.gov
Preclinical Pharmacokinetic Modeling and Simulation
Physiologically based pharmacokinetic (PBPK) modeling is a valuable tool used to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of drugs. researchgate.net For diphenhydramine, PBPK models have been developed to integrate data from in vitro and preclinical studies to predict its pharmacokinetic profile. nih.govmdpi.com These models consist of various physiological compartments, such as the gut, liver, and kidneys, to simulate the drug's transit and disposition in the body. nih.gov
PBPK models for diphenhydramine have been established using data from adults and then scaled to predict exposure in other populations, such as children, by accounting for age-related physiological changes. mdpi.comresearchgate.net These simulation approaches have successfully predicted plasma concentrations and demonstrated the linearity of diphenhydramine's pharmacokinetics across a wide range of doses. nih.govconsensus.app Such models are crucial in preclinical development for forecasting human pharmacokinetics from animal data and for understanding potential variability in drug exposure. mdpi.com
Preclinical Pharmacological and Toxicological Investigations of Mephenhydramine Hydrochloride
In Vitro Pharmacological Characterization
Receptor Binding Assays (e.g., H1, Muscarinic, Dopamine (B1211576) Transporter)
Mephenhydramine hydrochloride, a first-generation antihistamine, demonstrates a notable affinity for several key receptors, which underpins its therapeutic actions and side-effect profile. tdl.orgnih.gov Primarily, it acts as a potent antagonist at the histamine (B1213489) H1 receptor, effectively blocking the allergic response mediated by histamine. tdl.orgguidetopharmacology.org
Beyond its primary target, this compound also exhibits significant binding to muscarinic acetylcholine (B1216132) receptors. nih.gov This antimuscarinic activity is responsible for some of the compound's well-known side effects. nih.gov Studies have shown its potency against the M3 subtype of muscarinic receptors, with a pA2 value of 6.2. nih.gov The affinity for muscarinic receptors is a distinguishing feature of first-generation antihistamines like mephenhydramine. nih.gov
Furthermore, this compound interacts with the 5-HT (serotonin) reuptake transporter. nih.gov This interaction suggests a broader pharmacological profile that extends beyond simple histamine antagonism. The binding affinities for these various receptors contribute to the complex pharmacological effects observed with this compound.
Interactive Table: Receptor Binding Affinity of this compound
| Receptor | Binding Action | Affinity (pKi/pA2/pIC50) | Notes |
|---|---|---|---|
| Histamine H1 | Antagonist | pIC50: 4.08 guidetopharmacology.org | Primary therapeutic target for antihistaminergic effects. tdl.org |
| Muscarinic M1 | Antagonist | pKi: 7.08, pIC50: 6.46 guidetopharmacology.org | Contributes to anticholinergic side effects. |
| Muscarinic M3 | Antagonist | pA2: 6.2 nih.gov | Potent antagonism observed in airway mucus gland cells. nih.gov |
| 5-HT Transporter | Reuptake Inhibition | - | Contributes to the broader pharmacological profile. nih.gov |
Ion Channel Modulation Studies (e.g., KCNQ/M K+ channel, Sodium channels)
This compound has been shown to directly modulate the activity of certain ion channels, which may contribute to its pharmacological and toxicological effects.
KCNQ/M K+ Channels: Research has demonstrated that this compound acts as a potent blocker of KCNQ/M (Kv7) potassium channels. nih.gov These channels are crucial for regulating neuronal excitability. nih.gov The estimated IC50 for mephenhydramine's inhibition of KCNQ2/Q3 channels is 48.1 microM. nih.gov This inhibition is concentration- and voltage-dependent, and it is believed to be a direct blocking mechanism. nih.gov The blockade of these channels can lead to membrane potential depolarization, which may be linked to neuroexcitatory side effects observed in cases of overdose. nih.gov
Sodium Channels: this compound also inhibits neuronal voltage-gated sodium channels. nih.gov This inhibition is more pronounced at more positive holding potentials, indicating a preferential binding to the inactivated state of the channel. nih.gov The dissociation constant for mephenhydramine and the inactivated sodium channel is approximately 10 microM, whereas for the resting channel, it is over 300 microM. nih.gov This selective binding to the inactivated state is thought to be responsible for the local anesthetic effects of the compound. nih.gov
Interactive Table: Ion Channel Modulation by this compound
| Ion Channel | Modulatory Effect | Potency (IC50/Kd) | Mechanism |
|---|---|---|---|
| KCNQ2/Q3 K+ Channel | Inhibition | IC50: 48.1 µM nih.gov | Direct, extracellular channel blockade. nih.gov |
| Neuronal Na+ Channel | Inhibition | Kd (inactivated): ~10 µM nih.gov | Preferential binding to the inactivated state of the channel. nih.gov |
Enzyme Inhibition Assays (e.g., Histamine N-methyltransferase)
In addition to its receptor and ion channel interactions, this compound has been identified as a potent inhibitor of the enzyme Histamine N-methyltransferase (HNMT). nih.govnih.gov HNMT is a key enzyme responsible for the metabolic inactivation of histamine in mammals. nih.govnih.gov
Studies have shown that this compound has an inhibition constant in the nanomolar range (10-100 nM) for HNMT. nih.govnih.gov Structural studies have revealed that despite its structural diversity from other HNMT inhibitors, mephenhydramine occupies the histamine-binding site of the enzyme, thereby blocking histamine's access to the active site. nih.gov This competitive inhibition is facilitated by the shape complementarity between the aromatic rings of mephenhydramine and the aromatic side chains of amino acid residues within the enzyme's active site. nih.gov
The inhibition of HNMT can lead to an increase in histamine levels, which could potentially modulate various physiological processes where histamine plays a role. wikipedia.org
In Vivo Preclinical Models and Studies
Acute and Subchronic Toxicity Studies in Animal Models (e.g., Rats, Mice, Daphnia)
Acute Toxicity:
Acute toxicity studies in rats have determined the oral LD50 of this compound to be 275 mg/kg, classifying it as very toxic by this route of administration. fda.gov In mice, acute neurotoxic effects, including hyperactivity and stereotyped behaviors like head bobbing, sniffing, biting, and licking, have been observed. researchgate.net Intraperitoneal or subcutaneous administration of doses greater than or equal to 30 mg/kg in mice and rats resulted in nervousness, jumping, and hyperactivity. researchgate.net
Subchronic Toxicity:
In 13-week subchronic toxicity studies, F344/N rats and B6C3F1 mice were fed diets containing this compound. nih.gov In rats, dietary concentrations ranged from 156 to 2,500 ppm, and in mice, from 78 to 1,250 ppm. nih.gov A 28-day study in Sprague-Dawley rats and beagle dogs investigated the subchronic toxicity of a compound containing this compound and caffeine. nih.gov The primary adverse effects noted in both species were anorexia and impairment of liver function, with most of these effects being reversible. nih.gov The No-Observed-Adverse-Effect Level (NOAEL) for the compound was established at 51 mg/kg/day for rats. nih.gov For beagle dogs, the NOAEL was 28.30 mg/kg/day for males and 5.66 mg/kg/day for females. nih.gov
Toxicity in Aquatic Organisms:
Studies on the aquatic invertebrate Daphnia magna have shown it to be more sensitive to mephenhydramine than fish models. nih.govsemanticscholar.org Both acute mortality and subchronic reproduction studies have been conducted. nih.govsemanticscholar.org The no observable effect concentration (NOEC) for chronic exposure in Daphnia magna was determined to be 0.12 µg/L. nih.gov The reproduction NOEC in Daphnia magna was found to be 0.8 µg/L, a concentration considered environmentally relevant. nih.gov These findings suggest that mephenhydramine may exert its toxicity in Daphnia through mechanisms involving acetylcholine and histamine pathways. nih.govsemanticscholar.org
Interactive Table: Summary of Acute and Subchronic Toxicity Findings
| Animal Model | Study Type | Key Findings | NOAEL/NOEC |
|---|---|---|---|
| Rats | Acute Oral | LD50: 275 mg/kg. fda.gov | |
| Rats | Subchronic (28-day) | Anorexia, liver function impairment (reversible). nih.gov | 51 mg/kg/day nih.gov |
| Mice | Acute | Hyperactivity, stereotyped behaviors. researchgate.net | |
| Beagle Dogs | Subchronic (28-day) | Anorexia, liver function impairment (reversible). nih.gov | Male: 28.30 mg/kg/day, Female: 5.66 mg/kg/day nih.gov |
| Daphnia magna | Chronic | Did not significantly impact survival and production at concentrations about 5 times greater than the maximum reported environmental concentration. nih.gov | 0.12 µg/L nih.gov |
| Daphnia magna | Subchronic (reproduction) | More sensitive than fish models. nih.govsemanticscholar.org | 0.8 µg/L nih.gov |
Carcinogenesis Studies in Rodent Models
Two-year carcinogenesis studies were conducted by the National Toxicology Program (NTP) in F344/N rats and B6C3F1 mice. nih.govnih.gov In these studies, animals were administered this compound in their feed. nih.govnih.gov
Sufficient preclinical data specifically focused on "this compound" for the outlined sections is not available in the public domain. The majority of published research meeting the specific criteria of the query relates to the broader compound Diphenhydramine (B27).
Extensive searches for preclinical studies on this compound did not yield specific results for the following required sections:
Blood-Brain Barrier Transport Mechanisms (e.g., H+-antiporter function):The specific mechanisms of this compound transport across the blood-brain barrier, including the role of H+-antiporters, have not been detailed in the available preclinical research.
Due to the lack of specific scientific literature for this compound corresponding to the precise and detailed outline provided, it is not possible to generate the requested article while adhering to the strict content and sourcing requirements.
Advanced Analytical Methodologies and Characterization of Mephenhydramine Hydrochloride
Chromatographic Techniques for Purity and Quantification
Chromatographic methods are indispensable for the separation, identification, and quantification of Mephenhydramine hydrochloride and its related substances. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High Performance Liquid Chromatography (UHPLC), are the most prominently used techniques due to their high resolution, sensitivity, and specificity.
The development of a robust HPLC method is a critical step in the analytical workflow for this compound. The primary objective is to achieve a method that is specific, accurate, precise, and stability-indicating.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of this compound. This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Several RP-HPLC methods have been developed for the determination of this compound. A typical method employs a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. For instance, one method utilizes a mobile phase of methanol and water in a 4:1 ratio, with the pH adjusted to 7.4 using triethanolamine (B1662121). ijarsct.co.in Another approach uses a mobile phase of acetonitrile, water, and phosphoric acid. researchgate.net The selection of the mobile phase composition and pH is critical for achieving optimal separation and peak shape. The detection is commonly performed using a UV detector, with the wavelength set at a maximum absorption of the analyte, which is often around 220 nm or 254 nm. ijarsct.co.inresearchgate.net
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | C18 (4.6mm x 250mm, 5µm) ijarsct.co.in | Arcus EP-C18 (4.6 mm × 250 mm, 5 µm) researchgate.net |
| Mobile Phase | Methanol:Water (4:1), pH 7.4 with triethanolamine ijarsct.co.in | Methanol:Acetonitrile:Water with 10mM Heptane sulfonate and 13mM Triethylamine (10:26:64), pH 3.3 researchgate.net |
| Flow Rate | 1.0 mL/min ijarsct.co.in | 1.0 mL/min researchgate.net |
| Detection | UV at 220 nm ijarsct.co.in | UV at 254 nm researchgate.net |
| Retention Time | Not specified | 9.9 min researchgate.net |
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are particularly valuable for impurity profiling, where the separation of closely eluting impurities from the main active pharmaceutical ingredient (API) is crucial.
A UHPLC method was developed to separate and quantify this compound and eleven related organic impurities. orientjchem.org This method utilized a complex gradient elution program to resolve all impurities from the drug substance and excipients present in oral solutions. orientjchem.org The use of sub-2 µm particle size columns in UHPLC allows for higher efficiency and improved separation of complex mixtures. The detection wavelength for this UHPLC method was set at 210 nm to ensure adequate sensitivity for the impurities. orientjchem.org
Validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. The validation of HPLC methods for this compound is performed according to the International Council for Harmonisation (ICH) guidelines and includes the following parameters:
Specificity: This parameter ensures that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For this compound, specificity is demonstrated by the absence of interfering peaks at the retention time of the main peak when analyzing placebos and stressed samples. researchgate.net
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For the assay of this compound, the acceptance criterion for precision is typically an RSD of not more than 2.0%.
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. The linearity of HPLC methods for this compound is typically evaluated over a concentration range of 80% to 120% of the nominal concentration. The correlation coefficient (r²) is expected to be greater than 0.99. ijarsct.co.inresearchgate.net
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo. The recovery should be within a predefined range, for example, 98.0% to 102.0%. researchgate.net
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, robustness is assessed by varying parameters such as the flow rate, column temperature, and mobile phase composition. orientjchem.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are crucial for the analysis of impurities. For a this compound method, the LOD and LOQ were reported to be 1.04473 µg/mL and 3.16585 µg/mL, respectively. researchgate.net
| Parameter | Typical Acceptance Criteria |
|---|---|
| Specificity | No interference from placebo or degradation products. |
| Precision (%RSD) | ≤ 2.0% |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Robustness | Method remains unaffected by small, deliberate variations in parameters. |
Forced degradation, or stress testing, is a critical component of developing a stability-indicating analytical method. These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products. The goal is to demonstrate that the analytical method can effectively separate the intact drug from its degradation products, thus proving its specificity and stability-indicating nature. researchgate.netnih.gov
For this compound, forced degradation studies have been performed under the following conditions:
Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures.
Basic Hydrolysis: Treatment with sodium hydroxide (B78521) (e.g., 0.1 N NaOH) at elevated temperatures.
Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3% H₂O₂) at elevated temperatures.
Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 60°C).
Photolytic Degradation: Exposing the drug substance to UV and visible light.
The results of these studies help in identifying the degradation pathways and the potential impurities that may form during the shelf life of the drug product.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Spectroscopic and Spectrometric Characterization Methods
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a simple and rapid technique used for the quantitative analysis of this compound. The molecule exhibits maximum absorbance (λmax) in the UV region, typically around 258 nm in a suitable solvent like methanol. ijarsct.co.inedinburghanalytical.com This property is often utilized for detection in HPLC analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the this compound molecule. The FTIR spectrum of this compound shows characteristic absorption bands corresponding to its structural features. Key peaks include those for C-H stretching of the aromatic rings, C-O-C stretching of the ether linkage, and C-N stretching of the tertiary amine. hmdb.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to characterize this compound.
¹H NMR: The ¹H NMR spectrum provides information about the different types of protons and their chemical environment in the molecule.
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides information about their chemical environment. A study on the solid-state stereochemistry of this compound utilized CP-MAS ¹³C NMR spectroscopy. jyoungpharm.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. This information is crucial for confirming the identity of the compound and for identifying unknown impurities and degradation products. The mass transition for this compound has been detected at m/z 256.0 → 152.0 in multiple reaction monitoring mode.
| Technique | Observed Data |
|---|---|
| UV-Vis (λmax) | ~258 nm ijarsct.co.inedinburghanalytical.com |
| FTIR (Characteristic Peaks) | Aromatic C-H stretch, C-O-C stretch, C-N stretch hmdb.ca |
| Mass Spectrometry (m/z) | 256.0 → 152.0 |
Compound Names
| Compound Name |
|---|
| This compound |
| Diphenhydramine (B27) hydrochloride |
| Methanol |
| Acetonitrile |
| Triethanolamine |
| Phosphoric acid |
| Heptane sulfonate |
| Hydrochloric acid |
| Sodium hydroxide |
| Hydrogen peroxide |
UV/Visible Spectrophotometry
UV/Visible spectrophotometry is a widely utilized analytical technique for the quantitative determination of this compound in various pharmaceutical formulations. This method is valued for its simplicity, cost-effectiveness, and accuracy. ijarsct.co.in The principle of this method lies in the measurement of the absorption of ultraviolet or visible light by the analyte, which is proportional to its concentration in the solution.
For the analysis of this compound, a maximum absorption wavelength (λmax) is typically identified in the UV region. Studies have reported the λmax for this compound to be around 258 nm in 0.1 N hydrochloric acid. ijarsct.co.in The method is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its linearity, accuracy, precision, and specificity. ijarsct.co.in
The linearity of the method is established by preparing a series of standard solutions of this compound at different concentrations and measuring their absorbance. The resulting data is then plotted to create a calibration curve. A good linear relationship between absorbance and concentration is indicated by a high correlation coefficient (R²), which is often found to be close to 0.999. ijarsct.co.in The percentage recovery of the drug from its dosage form is a measure of the method's accuracy and is typically in the range of 98-102%. ijarsct.co.in
Two primary spectrophotometric methods have been developed for the determination of this compound using potassium permanganate (B83412) as the oxidizing agent. In the first method (Method A), the unreacted potassium permanganate is measured at 550 nm in an acidic medium. The second method (Method B) involves the measurement of the bluish-green color of the produced manganate (B1198562) at 610 nm in an alkaline medium. orientjchem.org
UV/Visible Spectrophotometry Parameters for this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Maximum Absorption Wavelength (λmax) | 258 nm (in 0.1 N HCl) | ijarsct.co.in |
| Linearity Range | 10-100 µg/mL | ijarsct.co.in |
| Correlation Coefficient (R²) | 0.9934 | ijarsct.co.in |
| Percentage Recovery | 98.97 ± 0.2989 % | ijarsct.co.in |
| Limit of Detection (LOD) | 3.130 µg/mL | ijarsct.co.in |
| Limit of Quantification (LOQ) | 9.401 µg/mL | ijarsct.co.in |
Spectrofluorimetric Methodologies and Ion-Pair Complex Formation
Spectrofluorimetry offers a highly sensitive and selective method for the determination of this compound. This technique is based on the principle that a molecule absorbs light at a specific wavelength (excitation) and emits light at a longer wavelength (emission). The intensity of the emitted light is directly proportional to the concentration of the analyte.
A significant enhancement in the fluorescence of this compound can be achieved through the formation of an ion-pair complex. One such method involves the reaction of the tertiary amine group of this compound with a fluorescent probe like eosin (B541160) Y in a dichloromethane (B109758) medium at a specific pH. oap-lifescience.org The resulting ion-pair complex exhibits a strong fluorescence emission, allowing for highly sensitive quantification. The stoichiometric ratio of the this compound to eosin Y complex has been determined to be 2:1. oap-lifescience.org The feasibility of this reaction is confirmed by the negative value of the apparent Gibb's free energy (ΔGº). oap-lifescience.org
Another approach to ion-pair complex formation for the spectrophotometric determination of this compound involves the use of various dyes such as patent blue (PB), eriochrome black T (EBT), methyl orange (MO), and bromocresol purple (BCP) in an acidic medium. arabjchem.org The resulting colored complexes are extracted into an organic solvent like dichloromethane and their absorbance is measured at their respective maximum absorption wavelengths. arabjchem.org
Spectrofluorimetric and Ion-Pair Complex Parameters for this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Excitation Wavelength (with Eosin Y) | 259 nm | oap-lifescience.org |
| Emission Wavelength (with Eosin Y) | 554 nm | oap-lifescience.org |
| Linear Dynamic Range (with Eosin Y) | 2-22 µg/mL | oap-lifescience.org |
| Stoichiometric Ratio (Mephenhydramine:Eosin Y) | 2:1 | oap-lifescience.org |
| Apparent Gibb's Free Energy (ΔGº) | -80.783 KJ mol⁻¹ | oap-lifescience.org |
| Absorption Maxima (with Patent Blue) | 632 nm | arabjchem.org |
| Absorption Maxima (with Eriochrome Black T) | 514 nm | arabjchem.org |
| Absorption Maxima (with Methyl Orange) | 428 nm | arabjchem.org |
| Absorption Maxima (with Bromocresol Purple) | 414 nm | arabjchem.org |
Near-Infrared (NIR) Spectroscopy for Quantitative Analysis
Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that has gained significant traction in the pharmaceutical industry for the quantitative analysis of active pharmaceutical ingredients (APIs) like this compound. iris-eng.comnih.gov This method relies on the absorption of near-infrared radiation by the sample, which causes overtones and combination bands of the fundamental molecular vibrations.
NIR spectroscopy is particularly advantageous for the analysis of solid dosage forms, such as pharmaceutical wafers, as it requires minimal to no sample preparation. iris-eng.comnih.gov The suitability of NIR for quantifying this compound has been demonstrated in studies where partial least squares (PLS) calibration models were developed to correlate the NIR spectra with the known concentrations of the drug. nih.gov These models have shown good predictive ability, especially at lower concentration ranges. nih.gov
The technique can also be applied to liquid formulations. For instance, NIR spectroscopy has been successfully used to determine the content of this compound and sodium benzoate (B1203000) in a liquid dosage form. researchgate.net The PLS models developed for this purpose showed a high correlation between the spectral data and the concentrations of the active ingredient and preservative. researchgate.net
NIR Spectroscopy Findings for this compound Analysis
| Application | Key Finding | Reference |
|---|---|---|
| Pharmaceutical Wafers | Suitable for predicting this compound content at lower concentrations using PLS1 calibration models. | nih.gov |
| Liquid Dosage Form (with Sodium Benzoate) | PLS models with 11 factors showed a high correlation (r² of 0.9973) for this compound content. | researchgate.net |
Raman Spectroscopy for Quantitative Analysis
Raman spectroscopy is another powerful, non-destructive vibrational spectroscopic technique that provides detailed chemical information about a sample. It has been effectively employed for the quantitative analysis of this compound in liquid formulations. nih.govresearchgate.net The technique is based on the inelastic scattering of monochromatic light, which results in a shift in the energy of the scattered photons, providing a unique spectral fingerprint of the molecule.
A key advantage of Raman spectroscopy over conventional methods like High-Performance Liquid Chromatography (HPLC) is its speed and the elimination of the need for solvents. nih.govresearchgate.net For the quantitative analysis of this compound, a specific Raman peak, such as the one at 1003 cm⁻¹, is often used to develop a calibration model. nih.govresearchgate.net The intensity of this peak is measured for a series of standard solutions and plotted against their concentrations to create a calibration curve.
The reliability of the Raman method has been verified by comparing the results with those obtained from HPLC, with studies showing excellent agreement between the two techniques. nih.govresearchgate.net While Raman spectroscopy may have a higher detection limit compared to HPLC, its rapid and non-destructive nature makes it a valuable tool for routine analysis. nih.gov
Raman Spectroscopy Parameters for this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Characteristic Raman Peak | 1003 cm⁻¹ | nih.govresearchgate.net |
| Application | Quantitative analysis of liquid formulations | nih.govresearchgate.net |
| Comparison Method | High-Performance Liquid Chromatography (HPLC) | nih.govresearchgate.net |
| Key Advantage | Faster and less solvent consuming than HPLC | nih.govresearchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy for Drug-Excipient Compatibility
Fourier Transform Infrared (FTIR) spectroscopy is a crucial tool in the preformulation stage of pharmaceutical development for assessing the compatibility between an active pharmaceutical ingredient (API) and the excipients used in the formulation. eurekaselect.com The principle of FTIR spectroscopy involves the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. The resulting spectrum provides a unique fingerprint of the molecule's functional groups.
When an API like this compound is mixed with excipients, potential physical or chemical interactions can occur, which may affect the stability, bioavailability, and therapeutic efficacy of the drug. FTIR spectroscopy can detect these interactions by observing changes in the characteristic absorption bands of the drug and the excipients in the spectrum of their physical mixture. researchgate.net
The appearance of new peaks, the disappearance of existing peaks, or a shift in the position or intensity of the peaks can indicate an interaction between the drug and the excipient. By analyzing these spectral changes, formulation scientists can identify incompatible excipients and select suitable ones to ensure the development of a stable and effective dosage form.
Chemometric Methods for Quantitative Analysis (e.g., Continuous Wavelet Transform, PLS, PCR)
Chemometric methods are powerful mathematical and statistical tools that are increasingly being used in conjunction with spectroscopic techniques for the quantitative analysis of multicomponent systems, such as pharmaceutical formulations. These methods can effectively resolve complex spectral data and extract relevant information, even in the presence of interfering substances like excipients.
For the quantitative analysis of this compound in reconstitutable syrup formulations, several chemometric methods have been successfully applied, including Continuous Wavelet Transform (CWT), Partial Least Squares (PLS), and Principal Component Regression (PCR). nih.govresearchgate.net These methods are particularly useful when direct absorbance measurements are not feasible due to the presence of excipients that also absorb in the same spectral region as the drug. nih.gov
Continuous Wavelet Transform (CWT) is a signal processing technique that decomposes a spectrum into a set of wavelets at different scales and positions. nih.gov This allows for the separation of the drug's signal from the background noise and the interference from excipients. nih.gov Different wavelet families can be tested to find the optimal one for the analysis. nih.gov
Partial Least Squares (PLS) and Principal Component Regression (PCR) are multivariate calibration methods that are used to build a model that relates the spectral data to the concentration of the analyte. nih.govresearchgate.net These methods are capable of handling complex datasets with a large number of variables and can effectively model the relationship between the spectra and the drug concentration, even in the presence of excipients. nih.govresearchgate.net The validity of these methods is confirmed by analyzing samples with known concentrations and using techniques like the standard addition method. nih.gov
Chemometric Methods for this compound Analysis
| Method | Application | Key Finding | Reference |
|---|---|---|---|
| Continuous Wavelet Transform (CWT) | Quantitative analysis in reconstitutable syrup formulations | Effectively eliminates the interference of excipients. The Biorthogonal1.1 continuous wavelet transform (BIOR1.1-CWT) was found to be optimal. | nih.gov |
| Partial Least Squares (PLS) | Quantitative prediction in the presence of excipients | Suitable for the quantitative analysis of this compound in samples containing excipients. | nih.govresearchgate.net |
| Principal Component Regression (PCR) | Quantitative prediction in the presence of excipients | Suitable for the quantitative analysis of this compound in samples containing excipients. | nih.govresearchgate.net |
Pharmaceutical Formulation Science and Excipient Research of Mephenhydramine Hydrochloride
Design and Development of Novel Drug Delivery Systems
The development of novel drug delivery systems for diphenhydramine (B27) hydrochloride aims to enhance therapeutic efficacy, improve patient compliance, and reduce side effects associated with conventional dosage forms. nih.gov Research in this area focuses on creating formulations that offer controlled, targeted, or rapid drug release. nih.govmdpi.com These advanced systems are designed to overcome limitations such as short biological half-life and central nervous system side effects by modulating the rate and site of drug release. nih.govskemman.is
Key areas of innovation include carrier-based systems like nanoparticles and lipid-based carriers, which can improve solubility and permeability. researchgate.netnih.govmdpi.com For instance, lipid cubic phase systems have been investigated for their ability to provide sustained local delivery of antihistamines, which could minimize systemic side effects. nih.gov Other approaches involve engineering drug particles and designing sophisticated oral solid dosage forms, such as orally disintegrating tablets and controlled-release compression-coated tablets, to modify release kinetics. skemman.isresearchgate.net Topical and transdermal systems, including microemulsions and gels, are also being developed to deliver diphenhydramine hydrochloride locally to the skin, offering direct action at the site of allergic reactions with potentially lower systemic absorption. sphinxsai.comresearchgate.net These varied approaches highlight a significant trend towards creating more efficient and patient-centric delivery methods for this widely used antihistamine. nih.gov
Oral Solid Formulations Research (e.g., Orally Disintegrating Tablets, Compression-Coated Tablets, Oral Films)
Research into oral solid formulations of diphenhydramine hydrochloride has led to the development of various innovative platforms designed to improve drug delivery. clinicaltrials.gov These include orally disintegrating tablets (ODTs) for rapid action, compression-coated tablets for controlled release, and fast-dissolving oral films for ease of use. skemman.isresearchgate.netijpir.com
Compression Coating Techniques for Controlled Release
Compression-coated tablets, also known as tablet-in-tablet systems, have been developed to achieve a zero-order release profile for diphenhydramine, ensuring a constant amount of the drug is released over an extended period. skemman.is This method is particularly useful for drugs with a short half-life, as it helps maintain consistent plasma concentrations, potentially reducing side effects and improving patient adherence. skemman.is
One study focused on creating a tablet with a zero-order release for at least 8 hours. skemman.is The design consists of an inner core tablet for fast release and an outer coating layer for prolonged release. skemman.is The combination of a fast-release "booster" dose from the inner layer and a slow, controlled release from the outer layer helps to maintain the desired zero-order release kinetics. skemman.is This solvent-less coating method also offers environmental benefits and is suitable for separating incompatible materials within the same tablet. skemman.is
A successful formulation from this research, designated F7, demonstrated the desired dissolution profile. The composition of its layers is detailed below. skemman.is
| Tablet Layer | Components | Percentage (%) |
| Inner Layer | Diphenhydramine HCl, HPMC K100M, Lactose, Magnesium Stearate (MgSt) | 50, 5, 44, 1 |
| Outer Layer | Diphenhydramine, HPMC K100M, Lactose, PVP K30, Magnesium Stearate (MgSt) | 8.33, 30, 50.67, 10, 1 |
This table details the composition of the inner and outer layers of a compression-coated tablet designed for controlled release of diphenhydramine. skemman.is
Fast-Dissolving Oral Films (Solvent Casting Method)
Fast-dissolving oral films (FDOFs) represent a convenient alternative to traditional tablets and capsules, dissolving quickly in the oral cavity without the need for water. wisdomlib.org The solvent casting method is commonly used to prepare these films, where the drug and film-forming polymers are dissolved in a solvent, cast onto a substrate, and dried. wisdomlib.orgwjpr.net
Studies on diphenhydramine hydrochloride FDOFs have utilized various polymers, such as Hydroxypropyl Methylcellulose (HPMC) and Ethyl cellulose (B213188), to form the film matrix. ijpir.comijpir.com Research has focused on optimizing the physical characteristics of the films, including disintegration time, thickness, weight, folding endurance, and drug release profile. wisdomlib.orgwjpr.net One study reported an average disintegration time of approximately 36 seconds and a drug release of 89.60%. wisdomlib.orgwjpr.net Another formulation (F5) using HPMC and Ethyl cellulose showed a disintegration time of 30 seconds and a cumulative drug release of 98.6% after 240 seconds. ijpir.com Stability testing has shown that while the films can be chemically stable, physical properties like color, texture, and scent may be affected by temperature and humidity. wjpr.net
| Parameter | Study 1 Findings wisdomlib.orgwjpr.net | Study 2 (Formulation F5) ijpir.com |
|---|---|---|
| Disintegration Time | 35.96 seconds | 30 seconds |
| Mean Weight | 0.3299 g | Not Reported |
| Mean Thickness | 0.354 mm | 0.25 mm |
| Folding Endurance | 20.5 folds | 79 folds |
| Drug Release | 89.60% | 98.6% (after 240 sec) |
| Swelling Index | 31.25% | 15.25% |
This interactive table summarizes and compares key research findings from different studies on fast-dissolving oral films of diphenhydramine hydrochloride prepared by the solvent casting method.
Orodispersible Tablets (Sublimation and Direct Compression Methods)
Orodispersible tablets (ODTs), which disintegrate rapidly in the mouth, have been developed for diphenhydramine to enhance patient convenience and provide rapid onset of action. The direct compression method is a preferred technique for manufacturing ODTs due to its simplicity and cost-effectiveness. researchgate.netnih.gov
Research has focused on developing palatable ODTs of the bitter-tasting drug. researchgate.net One innovative approach involved an integrated crystal and particle engineering strategy. In this method, a new salt of diphenhydramine was synthesized with acesulfame, a sweetener, to create a compound (DPH-Acs) with significantly improved palatability and better tabletability compared to diphenhydramine HCl. researchgate.net A direct compression formulation was then designed and optimized using this new salt. The resulting ODTs exhibited good manufacturability, fast in vivo disintegration, and acceptable bitterness and grittiness as evaluated by a taste panel. researchgate.net This integrated approach allowed for the successful development of a high-quality ODT product in a short period with minimal use of the active pharmaceutical ingredient. researchgate.net
Semisolid and Topical Formulations Research (e.g., Microemulsions, Gels, Sprays)
Semisolid and topical formulations of diphenhydramine hydrochloride, such as microemulsions, gels, and creams, are designed for localized delivery to the skin to relieve itching and other symptoms of local allergic reactions. sphinxsai.comresearchgate.net Research in this area aims to optimize the vehicle to enhance drug diffusion through the skin while ensuring the formulation is non-irritating. sphinxsai.com Studies have compared the release rates of diphenhydramine from different semisolid bases, including creams, gels, and ointments. researchgate.net It has been observed that the choice of vehicle significantly influences the drug's release profile; for example, a hydrogel based on hydroxyethylcellulose showed a much higher drug release rate than a carbomer-based cream. researchgate.netsphinxsai.com
Microemulsion Design and Characterization for Dermal Delivery
Microemulsions are thermodynamically stable, transparent systems of oil, water, surfactant, and a cosurfactant, with droplet sizes typically below 200 nm. medipol.edu.trnih.gov They are promising carriers for dermal drug delivery due to their ability to enhance the solubility and permeation of both hydrophilic and lipophilic drugs. nih.govresearchgate.net
For diphenhydramine hydrochloride, a hydrophilic drug, sprayable microemulsions have been developed for easy application on irritated skin. medipol.edu.trresearchgate.net In one study, a stable microemulsion was formulated using oleic acid and isopropyl myristate as the oil phase, Tween 20 and Transcutol HP as surfactants, and isopropyl alcohol as a co-surfactant. medipol.edu.trresearchgate.net The resulting drug-loaded microemulsions had droplet sizes between 16 and 19 nm and demonstrated rapid in vitro drug release, with 80-100% of the drug released within one hour. medipol.edu.trresearchgate.netmedipol.edu.tr These characteristics make microemulsions a highly suitable vehicle for the topical application of diphenhydramine hydrochloride. medipol.edu.trresearchgate.net
| Component Type | Specific Excipient(s) |
|---|---|
| Oil Phase | Oleic acid and Isopropyl myristate (1:2 ratio) |
| Surfactants | Tween 20 and Transcutol HP |
| Co-surfactant | Isopropyl alcohol |
| Aqueous Phase | Water |
| Characterization Data | |
| Droplet Size | 15.998–19.030 nm |
| Polydispersity Index | 0.404–0.516 |
| Turbidity | 2.41–2.50 NTU |
| In Vitro Release (1 hour) | 80–100% |
This interactive table presents the design components and key characterization parameters of a sprayable microemulsion developed for the dermal delivery of diphenhydramine hydrochloride.
In Vitro Drug Release and Diffusion Studies from Formulations
In vitro drug release and diffusion studies are fundamental in characterizing the performance of topical and transdermal formulations. These studies provide critical data on the rate and extent to which the active pharmaceutical ingredient (API) is released from the vehicle and permeates through a membrane, simulating skin.
Research on various topical formulations of Diphenhydramine Hydrochloride has demonstrated that the choice of vehicle significantly influences the drug's diffusion profile. A study evaluating five different topical formulations—a microemulsion, a microemulsion with silica, a sodium alginate emulgel, a Carbopol cream, and a hydroxyethylcellulose (HEC) gel—found that all formulations improved drug diffusion compared to a commercial cream. The HEC hydrogel exhibited the highest release rate, which was approximately five times greater than the reference cream. sphinxsai.com The cumulative amount of Diphenhydramine Hydrochloride released from the HEC hydrogel after 1.5 hours was 14.89 ± 0.19 µg/cm², compared to 2.98 ± 0.19 µg/cm² from the commercial cream. sphinxsai.com This enhanced diffusion is attributed to the hydrophilic nature of the HEC vehicle. sphinxsai.com
Similarly, sprayable microemulsion formulations of Diphenhydramine Hydrochloride have shown rapid drug release, with 80% to 100% of the drug released within 60 minutes in in vitro studies using a dialysis bag method. medipol.edu.tr The release kinetics for these microemulsions were best described by the Higuchi model, indicating that the primary mechanism of drug release is diffusion. medipol.edu.tr Oral dissolving films containing Diphenhydramine Hydrochloride have also been studied, with some formulations releasing over 80% of the drug in less than five minutes, showcasing the potential for rapid drug delivery. ecronicon.net
In Vitro Diffusion of Diphenhydramine Hydrochloride from Various Topical Formulations
| Formulation Type | Diffusion Rate (µg/cm²/h) | Cumulative Amount Released after 1.5h (µg/cm²) |
|---|---|---|
| Microemulsion (A) | 8.11 ± 0.13 | 11.03 ± 0.26 |
| Microemulsion + Silica (B) | 5.84 ± 0.14 | 7.91 ± 0.19 |
| Na Alginate Emulgel (C) | 5.09 ± 0.24 | 6.83 ± 0.39 |
| Carbopol Cream (D) | 3.74 ± 0.12 | 5.30 ± 0.40 |
| Hydroxyethylcellulose Gel (E) | 10.81 ± 0.33 | 14.89 ± 0.19 |
| Commercial Cream (Control) | 2.02 ± 0.12 | 2.98 ± 0.19 |
This table summarizes the diffusion parameters of Diphenhydramine Hydrochloride from different topical formulations, highlighting the superior performance of the hydroxyethylcellulose gel. sphinxsai.com
Physicochemical Stability of Formulations in Research Contexts
The physicochemical stability of a pharmaceutical formulation is its ability to retain its original physical, chemical, and microbiological properties throughout its shelf life. Stability studies are a critical part of formulation development.
Research on the stability of Diphenhydramine Hydrochloride in intravenous admixtures has shown that the drug is stable in 0.9% sodium chloride and 5% dextrose injections in PVC bags for up to 14 days when stored under refrigeration. nih.gov Over this period, there were no significant changes in the physical appearance or pH of the admixtures, and the drug concentration remained within 98.6% to 101.1% of the initial concentration. nih.gov Another study found that Diphenhydramine Hydrochloride solutions in minibags and polypropylene (B1209903) syringes were chemically stable for at least 91 days and 28 days, respectively, at both room temperature and under refrigeration. scispace.com
The stability of Diphenhydramine can be affected by pH. A study on the thermal degradation of Diphenhydramine in solution found that the most significant degradation occurred at pH 1 and 4, where the amino group is highly protonated. nih.gov The drug was found to be more stable in neutral to alkaline conditions. nih.gov
Physicochemical Stability of Diphenhydramine HCl IV Admixtures over 14 Days under Refrigeration
| Formulation | Initial pH | Final pH (Day 14) | Initial Drug Concentration (% of Label Claim) | Final Drug Concentration (% of Initial) |
|---|---|---|---|---|
| 0.2 mg/mL in 0.9% Sodium Chloride | 4.57 ± 0.05 | 4.60 ± 0.01 | 101.8% - 103.6% | 98.6% - 101.1% |
| 1.0 mg/mL in 0.9% Sodium Chloride | 4.60 ± 0.09 | 4.61 ± 0.01 | 101.8% - 103.6% | 98.6% - 101.1% |
| 0.2 mg/mL in 5% Dextrose | 4.44 ± 0.02 | 4.99 ± 0.02 | 101.8% - 103.6% | 98.6% - 101.1% |
| 1.0 mg/mL in 5% Dextrose | 4.45 ± 0.02 | 4.48 ± 0.02 | 101.8% - 103.6% | 98.6% - 101.1% |
This table presents the stability data for Diphenhydramine Hydrochloride intravenous admixtures, demonstrating minimal changes in pH and drug concentration over a 14-day period under refrigeration. nih.gov
Investigational Research Directions and Derivations
Exploration of Anxiolytic and Antidepressant Properties in Preclinical Models
While not a first-line treatment for anxiety or depression, the sedative and antimuscarinic effects of compounds like mephenhydramine have led to research into their potential mood-altering properties. Research has suggested that antimuscarinic agents may possess antidepressant and mood-elevating qualities. wikipedia.org The calming effects are also noted anecdotally among recreational users. wikipedia.org
Preclinical studies designed to assess anxiolytic or antidepressant effects in animal models are crucial for establishing a scientific basis for these potential applications. For instance, the "light-dark aversion" test in mice is a common model used to evaluate anxiolytic-like effects. nih.gov In this test, a reduction in the natural aversion of mice to brightly lit areas is interpreted as a sign of reduced anxiety. nih.gov Studies on various antidepressant drugs have demonstrated their ability to decrease this aversive behavior, suggesting anxiolytic properties. nih.gov
The pharmacological basis for these potential effects lies in the compound's ability to interact with multiple neurotransmitter systems beyond histamine (B1213489). Its anticholinergic activity and potential interactions with serotonin (B10506) and dopamine (B1211576) pathways are of particular interest. Tricyclic antidepressants, for example, exhibit a complex mechanism of action and receptor non-selectivity, which contributes to their therapeutic effects but also their side effects. mdpi.com Mephenhydramine's profile shares some of these characteristics, such as antagonism of muscarinic receptors, which warrants further preclinical investigation.
Table 1: Pharmacological Targets of Mephenhydramine and Relevance to Mood Disorders
| Target Receptor | Action | Potential Relevance to Anxiolytic/Antidepressant Effects |
|---|---|---|
| Histamine H1 | Inverse Agonist | Sedation, which can indirectly alleviate anxiety and insomnia associated with depression. |
| Muscarinic Acetylcholine (B1216132) (M1-M5) | Antagonist | Anticholinergic effects have been linked to potential mood-elevating properties. |
Research into Potentiation of Analgesia
A significant area of investigation for mephenhydramine is its role as an adjuvant analgesic, particularly in potentiating the effects of opioids. Multiple studies have demonstrated that it can enhance the pain-relieving properties of narcotic drugs.
Preclinical research has shown this effect directly. In one study involving rats, diphenhydramine (B27) markedly potentiated the analgesic effect of morphine. nih.govsemanticscholar.org This synergistic effect suggests that mephenhydramine may act on pain pathways through mechanisms that complement those of opioids. nih.gov
Table 2: Summary of Research Findings on Analgesic Potentiation
| Study Type | Model/Population | Key Finding | Source |
|---|---|---|---|
| Preclinical | Rats (tail shock vocalization test) | Diphenhydramine markedly potentiated the analgesic effect of morphine but not endogenous opioids. | nih.gov |
| Clinical Trial | Patients undergoing spine surgery | Prophylactic diphenhydramine (0.4 mg/kg) with morphine reduced postoperative pain intensity and analgesic requirements. | researchgate.net |
| Systematic Review | 4 randomized controlled trials (438 patients) | Meta-analysis confirmed the analgesic advantages of diphenhydramine for acute pain management. | jmlph.net |
Novel Therapeutic Applications Based on Multi-Target Pharmacology
The concept of multi-target pharmacology involves drugs that act on multiple biological targets, which can be advantageous for treating complex diseases. nih.gov Mephenhydramine's activity is not limited to the histamine H1 receptor; it is also a potent anticholinergic agent. wikipedia.org This multi-target profile opens avenues for novel therapeutic applications beyond its established uses.
One of the most promising novel applications is in the development of topical analgesics. Research into other first-generation antihistamines has revealed mechanisms of action that are independent of histamine blockade. For example, the antihistamine mepyramine has been shown to provide topical pain relief by directly blocking nociceptor voltage-gated sodium channels (including Nav1.7, Nav1.8, and Nav1.9). nih.gov This action inhibits the firing of C- and Aβ-type nerve fibers, producing analgesia in acute, inflammatory, and chronic pain models. nih.gov
Given the structural and pharmacological similarities among first-generation antihistamines, these findings suggest that mephenhydramine could have a similar potential as a topical analgesic by acting directly on sodium channels in peripheral nerves. This represents a significant shift from its systemic use and leverages its multi-target properties for a localized therapeutic effect, potentially avoiding systemic side effects. nih.gov This approach aligns with the strategy of repositioning existing drugs for new indications based on a deeper understanding of their molecular interactions. nih.gov
Q & A
Q. What validated analytical methods are recommended for quantifying Mephenhydramine hydrochloride in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC with UV detection is widely used for quantification due to its specificity and reproducibility. A typical protocol involves:
- Column : C18 (5 µm, 250 mm × 4.6 mm).
- Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio.
- Flow Rate : 1.0 mL/min.
- Detection : UV at 254 nm.
Validation parameters (linearity, precision, accuracy) should adhere to ICH guidelines. Spectrophotometric methods (e.g., UV-Vis at λmax 257 nm) are suitable for rapid screening but lack specificity for complex matrices .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves (tested for chemical permeation resistance), lab coats, and safety goggles.
- Ventilation : Use fume hoods for powder handling to avoid inhalation.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers at controlled room temperature (20–25°C), away from light and moisture. Safety Data Sheets (SDS) emphasize avoiding skin contact due to potential sensitization .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., NMR, IR) between this compound polymorphs be resolved?
- Methodological Answer : Polymorphic variations often arise from crystallization conditions. To resolve discrepancies:
XRPD (X-ray Powder Diffraction) : Compare experimental diffractograms with reference patterns (e.g., Cambridge Structural Database) to identify crystalline forms.
DSC (Differential Scanning Calorimetry) : Analyze melting endotherms to detect polymorphic transitions (e.g., Form I melts at 166–168°C; Form II at 158–160°C).
Computational Modeling : Use software like Mercury or Dassault BIOVIA to simulate and validate spectral data against experimental results .
Q. What experimental design considerations are essential for evaluating this compound’s efficacy in preclinical neuropharmacological studies?
- Methodological Answer :
- Animal Models : Use histamine-induced pruritus models (e.g., murine scratching behavior) to assess antipruritic activity.
- Dose Optimization : Conduct dose-response studies (e.g., 10–50 mg/kg, intraperitoneal) to establish ED50.
- Control Groups : Include positive controls (e.g., cetirizine) and vehicle controls.
- Endpoint Analysis : Measure histamine receptor antagonism via radioligand binding assays (H1 receptor) in brain tissue homogenates .
Q. How can researchers address cross-reactivity in immunoassays when detecting this compound metabolites?
- Methodological Answer :
- Antibody Specificity Testing : Pre-screen antibodies against structurally similar metabolites (e.g., diphenylmethoxy analogs) using competitive ELISA.
- Chromatographic Separation : Couple LC-MS/MS with immunoaffinity columns to isolate target analytes.
- Matrix Effects : Validate assays in biological matrices (e.g., plasma, urine) using standard addition methods to correct for interference .
Q. What strategies optimize this compound’s stability in aqueous formulations for long-term storage?
- Methodological Answer :
- pH Adjustment : Maintain pH 4.0–5.0 (citrate buffer) to prevent hydrolysis.
- Lyophilization : Freeze-dry in presence of cryoprotectants (e.g., mannitol 2% w/v) to enhance shelf life.
- Accelerated Stability Studies : Conduct ICH Q1A-compliant studies at 40°C/75% RH for 6 months; monitor degradation products (e.g., diphenylmethanol) via HPLC .
Data Contradiction and Validation
Q. How should conflicting pharmacokinetic data (e.g., bioavailability variations) be analyzed in this compound studies?
- Methodological Answer :
- Population Pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability.
- Bioanalytical Validation : Ensure LC-MS/MS methods meet FDA guidelines (precision ≤15%, accuracy 85–115%).
- Covariate Analysis : Investigate factors like hepatic CYP2D6 metabolism or renal excretion rates impacting bioavailability .
Q. What validation criteria are critical for ensuring reproducibility in this compound’s receptor binding assays?
- Methodological Answer :
- Radioligand Purity : Confirm ≥95% purity via radio-HPLC.
- Nonspecific Binding Control : Use 100x excess cold ligand to validate specific binding.
- Kd and Bmax Calculation : Perform Scatchard analysis with triplicate replicates; accept R<sup>2</sup> ≥0.95 .
Regulatory and Compliance Considerations
Q. How can researchers align this compound’s analytical method development with FDA/EMA guidelines?
- Methodological Answer :
- Forced Degradation Studies : Expose samples to acid/base hydrolysis, oxidation (H2O2), and photolysis to identify degradation pathways.
- Method Robustness : Test variations in column temperature (±5°C), mobile phase ratio (±10%), and flow rate (±0.2 mL/min).
- Documentation : Compile validation reports per ICH Q2(R1), including system suitability tests (e.g., tailing factor ≤2.0) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
